molecular formula C3H2ClN3O2 B1436516 5-Chloro-4-nitro-1H-imidazole CAS No. 57531-38-1

5-Chloro-4-nitro-1H-imidazole

Cat. No.: B1436516
CAS No.: 57531-38-1
M. Wt: 147.52 g/mol
InChI Key: ZJYZSKPVPVBBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5 and a nitro group at position 4. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-1H-imidazole typically involves nitration and chlorination reactions. One common method involves the nitration of 5-chloro-1-methylimidazole using a mixture of sulfuric acid and nitric acid. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-nitro-1H-imidazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-nitro-1H-imidazole is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in other imidazole derivatives .

Properties

IUPAC Name

4-chloro-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYZSKPVPVBBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206151
Record name 4-Chloro-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57531-38-1
Record name 4-Chloro-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 3
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-4-nitro-1H-imidazole
Customer
Q & A

Q1: What is the main reaction involving 5-Chloro-4-nitro-1H-imidazole discussed in the research paper?

A1: The research paper focuses on the synthesis of a novel ring system, imidazo[4,5-c]isoxazole. A key step in this synthesis involves reacting this compound with active methylene compounds, such as acetate and malonate derivatives. [] This reaction yields intermediates that, upon thermolysis, form the desired imidazo[4,5-c]isoxazole ring system.

Q2: Why is this reaction with this compound significant?

A2: This reaction is significant because it provides a pathway to synthesize a previously unreported ring system, the imidazo[4,5-c]isoxazole. [] Novel heterocyclic compounds, like this one, are of great interest in medicinal chemistry due to their potential for diverse biological activities. This research opens up new avenues for exploring the properties and applications of this novel ring system and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.